5-amino-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, commonly known as APTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research. APTC belongs to the family of triazole compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of APTC is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines and prostaglandins. APTC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
APTC has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in human monocytes. APTC has also been found to induce apoptosis in cancer cells, both in vitro and in vivo. Additionally, APTC has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells.
Advantages and Limitations for Lab Experiments
APTC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, APTC has been shown to have low toxicity in animal models. However, APTC has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, APTC has not been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on APTC. One area of interest is the development of novel APTC derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of the potential use of APTC in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of APTC and its potential applications in cancer treatment.
Scientific Research Applications
APTC has been found to exhibit promising anti-inflammatory and anti-cancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in human monocytes. APTC has also been found to induce apoptosis in cancer cells, both in vitro and in vivo. Additionally, APTC has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells.
properties
IUPAC Name |
5-amino-N-(2-ethylphenyl)-1-phenyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-12-8-6-7-11-14(12)19-17(23)15-16(18)22(21-20-15)13-9-4-3-5-10-13/h3-11H,2,18H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYMIJAYLMDDQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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